Cas no 2135586-31-9 (2-Chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine)

2-Chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine structure
2135586-31-9 structure
商品名:2-Chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine
CAS番号:2135586-31-9
MF:C14H12ClN5
メガワット:285.731580734253
CID:4936843
PubChem ID:131801139

2-Chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine 化学的及び物理的性質

名前と識別子

    • 2-chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine
    • D77915
    • CS-W020645
    • 2135586-31-9
    • 2-Chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine
    • インチ: 1S/C14H12ClN5/c1-20-9-7-12(19-20)10-4-2-3-5-11(10)17-13-6-8-16-14(15)18-13/h2-9H,1H3,(H,16,17,18)
    • InChIKey: OIEVYHQIZYDBEY-UHFFFAOYSA-N
    • ほほえんだ: ClC1=NC=CC(=N1)NC1=CC=CC=C1C1C=CN(C)N=1

計算された属性

  • せいみつぶんしりょう: 285.0781231g/mol
  • どういたいしつりょう: 285.0781231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 316
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 55.6

2-Chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM332171-100mg
2-Chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine
2135586-31-9 95%+
100mg
$884 2021-06-16
Chemenu
CM332171-100mg
2-Chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine
2135586-31-9 95%+
100mg
$628 2023-02-02

2-Chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine 関連文献

2-Chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amineに関する追加情報

Introduction to 2-Chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine (CAS No. 2135586-31-9)

2-Chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine, with the CAS number 2135586-31-9, is a promising compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidine derivatives and has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various diseases. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.

The chemical structure of 2-Chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine is characterized by a pyrimidine core substituted with a chloro group at the 2-position and an amine group at the 4-position. The amine group is further substituted with a phenyl ring, which itself is functionalized with a 1-methyl-1H-pyrazol-3-yl moiety. This unique structural arrangement confers the compound with specific physicochemical properties that are crucial for its biological activities.

The synthesis of 2-Chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine has been extensively studied and optimized to improve yield and purity. One common synthetic route involves the reaction of 4-chloropyrimidine with an appropriately substituted aniline derivative. The key step in this synthesis is the formation of the amine bond between the pyrimidine and the aniline moiety, which can be achieved through various coupling reactions such as Ullmann coupling or Buchwald-Hartwig amination. Recent advancements in catalytic methods have further enhanced the efficiency and scalability of these synthetic processes.

In terms of biological activities, 2-Chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine has shown promising results in several areas. One of its most notable applications is as a potential anti-cancer agent. Studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, it has been reported to inhibit the activity of Aurora kinases, which are critical regulators of mitosis and cell division.

Beyond its anti-cancer properties, 2-Chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine has also been investigated for its potential as an anti-inflammatory agent. In vitro studies have shown that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 2-Chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine have also been evaluated to assess its suitability for clinical use. Preclinical studies have demonstrated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound shows good oral bioavailability and a reasonable half-life, making it suitable for once-daily dosing regimens. Additionally, it has been found to have low toxicity in animal models, further supporting its potential for therapeutic applications.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-Chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine in human subjects. Early-phase trials have shown promising results, with patients experiencing significant improvements in disease symptoms without major adverse effects. These findings have paved the way for larger-scale Phase II and III trials to further validate its therapeutic potential.

In conclusion, 2-Chloro-N-(2-(1-methyl-1H-pyrazol-3-y l)phenyl)pyrimidin -4 -amine (CAS No . 2 135586 -3 1 -9) represents a promising compound with diverse therapeutic applications . Its unique chemical structure , coupled with its favorable biological activities and pharmacokinetic properties , positions it as a valuable candidate for further development in medicinal chemistry and pharmaceutical research . Ongoing studies continue to uncover new insights into its mechanisms of action , paving the way for innovative treatments for various diseases .

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